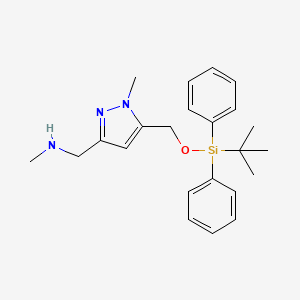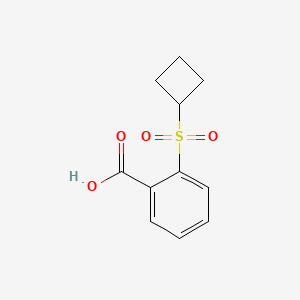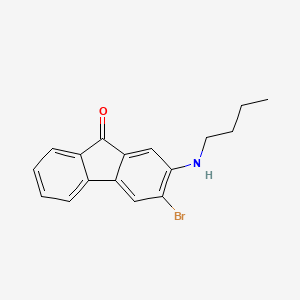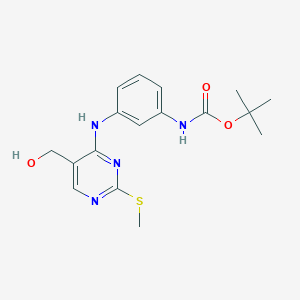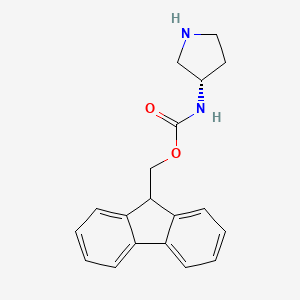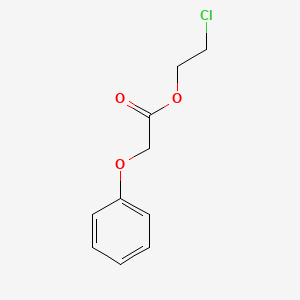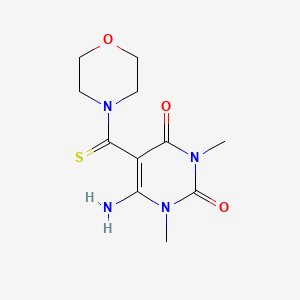
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxybenzyl group adds to its versatility in synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amine with 2-methoxybenzyl chloride in the presence of a base.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety. This can be achieved through various methods, including oxidation of the corresponding alcohol or hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives.
Oxidation: Yields ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Applications De Recherche Scientifique
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and diagnostic applications.
Material Science: Incorporated into the design of novel materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid depends on its specific application In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid: Contains a chloro group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid: Contains a nitro group instead of a methoxy group.
Uniqueness
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxybenzyl group, which provides specific reactivity and stability characteristics. The methoxy group can influence the electronic properties of the benzyl moiety, affecting its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
WZPMAEBPCWOYJK-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


